Selenophene
Overview
Description
Selenophene is an organic compound with the chemical formula C4H4Se. It is an unsaturated compound containing a five-member ring with four carbon atoms and one selenium atom. This compound is a selenium analog of furan (C4H4O) and thiophene (C4H4S). This compound is a colorless liquid and is one of the more common selenium heterocycles .
Synthetic Routes and Reaction Conditions:
Historical Synthesis: The first confirmed synthesis of this compound was reported by Mazza and Solazzo in 1927.
Fiesselman Procedure: Substituted selenophenes can be synthesized using a Fiesselman procedure, where a β-chloro-aldehyde reacts with sodium selenide, followed by ethyl bromoacetate.
Cyclization-Based Strategies: Recent advances have employed cyclization-based synthetic strategies involving specific reaction partners and particularities.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.
Types of Reactions:
Electrophilic Substitution: this compound undergoes electrophilic substitution reactions. Electrophiles tend to attack at the carbon positions next to the selenium atom.
Oxidation: this compound can be oxidized to form this compound 1,1-dioxide.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and other electrophiles. Reaction conditions typically involve the presence of a catalyst and a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Major Products:
Electrophilic Substitution Products: Various substituted selenophenes depending on the electrophile used.
Oxidation Products: this compound 1,1-dioxide.
Mechanism of Action
Target of Action
Selenophene, a selenium-based heterocyclic compound, plays a significant role in the development of new drugs and light-emitting materials . It is an important class of organoselenium compounds that have demonstrated effectiveness against several disorders
Mode of Action
The this compound molecule is flat and aromatic, undergoing electrophilic substitution reactions . Electrophiles tend to attack at the carbon positions next to the selenium atom . This reaction is slower than that of furan, but faster than thiophene .
Biochemical Pathways
This compound derivatives have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .
Result of Action
This compound and its derivatives have demonstrated powerful biological activities . They have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .
Action Environment
This compound substitution of photovoltaics materials can improve their intermolecular interactions and thus offer a good opportunity to finely optimize their phase separation morphology to an ideal state . This substitution strategy has shown promise in liquid crystalline donors, which have demonstrated high efficiency . The combination of these structural advantages may help to achieve state-of-the-art device performance .
Biochemical Analysis
Biochemical Properties
Selenophene is a flat molecule and, being aromatic, it undergoes electrophilic substitution reactions . As for thiophene, electrophiles tend to attack at the carbon positions next to the chalcogen . Such reactions are slower than that of furan, but faster than thiophene . The this compound derivatives play an important role in prospecting new drugs, as well as in the development of new light-emitting materials .
Cellular Effects
In the structure of small molecules, this compound has a force with the sulfur atom or oxygen atom next to the selenium atom in the molecule, which can reduce its band gap, improve the surface smoothness of the active layer, and increase the mutual solubility between the small molecular materials and acceptors or donors .
Molecular Mechanism
The molecular mechanism of this compound involves its aromatic nature and the ability to undergo electrophilic substitution reactions . Electrophiles tend to attack at the carbon positions next to the chalcogen . This property allows this compound to interact with other molecules in a specific manner, influencing its biochemical properties .
Temporal Effects in Laboratory Settings
It is known that this compound and its derivatives play an important role in the development of new light-emitting materials , suggesting that they may have stability over time.
Metabolic Pathways
It is known that organoselenium compounds, which include this compound, have been linked to their synthetic applications as catalysts and building blocks, allowing for several chemo-, regio- and stereoselective transformations .
Transport and Distribution
It is known that this compound-based compounds can effectively reduce the corresponding optical band gap of materials, improve the mutual solubility of donor recipient materials, and ultimately improve the device efficiency .
Subcellular Localization
It is known that this compound-based compounds can effectively reduce the corresponding optical band gap of materials, improve the mutual solubility of donor recipient materials, and ultimately improve the device efficiency . This suggests that this compound may have specific subcellular localizations that contribute to these effects.
Scientific Research Applications
Selenophene and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Selenophene is similar to other heterocyclic compounds such as:
Furan (C4H4O): Contains an oxygen atom instead of selenium.
Thiophene (C4H4S): Contains a sulfur atom instead of selenium.
Tellurophene (C4H4Te): Contains a tellurium atom instead of selenium.
Uniqueness:
- This compound’s unique properties arise from the presence of selenium, which imparts different reactivity and stability compared to its oxygen, sulfur, and tellurium analogs. This makes this compound particularly valuable in applications requiring specific electronic and catalytic properties .
Properties
IUPAC Name |
selenophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNMNVCOAICNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89231-09-4 | |
Record name | Polyselenophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20182978 | |
Record name | Selenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288-05-1 | |
Record name | Selenophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selenophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selenophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | selenophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELENOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is selenophene?
A1: this compound is a five-membered aromatic heterocyclic compound containing one selenium atom. It is structurally analogous to thiophene, with selenium replacing sulfur.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C4H4Se, and its molecular weight is 119.01 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?
A3: Researchers commonly employ a range of spectroscopic techniques to characterize this compound derivatives, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. Researchers have used 1H NMR, 13C NMR, 15N NMR, and 77Se NMR to study this compound derivatives. [] * Raman Spectroscopy: This technique is sensitive to molecular vibrations and provides information about the chemical bonds and structure of molecules. It is used to investigate the extent of π-conjugation in polyselenophenes. []* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides information about molecular vibrations and functional groups present in the molecule. []* UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions and band gaps in conjugated systems. [, , , , ]* X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique provides information about the local atomic structure and electronic state of atoms in molecules. [, ]* Electron Energy Loss Spectroscopy (EELS): This technique probes the electronic structure and bonding of materials by analyzing the energy loss of electrons passing through them. []
Q4: How does the presence of selenium impact the properties of this compound compared to thiophene?
A4: Selenium, being a heavier atom than sulfur, significantly influences the properties of this compound compared to thiophene. These differences include:
Q5: What applications of this compound derivatives rely on their material compatibility and stability?
A6:
Organic Solar Cells (OSCs):* this compound-containing polymers have demonstrated significant potential in OSCs. Their lower band gaps and enhanced charge carrier mobilities contribute to improved light absorption and charge transport, leading to higher power conversion efficiencies. [, , , , ]
Q6: What strategies can be employed to improve the stability of this compound-based materials?
A7: * Side-Chain Engineering: Carefully selecting and incorporating appropriate side chains can significantly impact the solubility, morphology, and stability of this compound-based polymers. For instance, introducing bulky side chains like 2-ethylhexyl can increase solubility while retaining crystallinity. []* Copolymerization: Combining this compound with other monomers to form copolymers allows fine-tuning of the material properties and enhancing stability. This approach is often used in OSC applications to improve morphology control, light absorption, and charge transport. [, , , , ]* Encapsulation and Interface Engineering: Encapsulating this compound-based materials with protective layers or modifying the interfaces between the active material and electrodes can help prevent degradation pathways and improve device stability.
Q7: Does this compound exhibit catalytic properties?
A8: While this compound itself may not be a potent catalyst, some derivatives, like 2,5-digermathis compound, have shown remarkable catalytic activity. [] This specific derivative can activate dihydrogen and acetylene at room temperature without the need for transition-metal catalysts.
Q8: How does the structure of 2,5-digermathis compound contribute to its catalytic activity?
A9: Unlike typical selenophenes, 2,5-digermathis compound adopts a trans-pyramidalized structure due to its unique electronic properties. This distorted structure, along with its considerable electron-donating and electron-accepting abilities, enables it to activate small molecules like dihydrogen and acetylene. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.